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Compound of Interest

Compound Name:
5-Chlorothiophene-3-carboxylic

acid

Cat. No.: B186519 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 5-
Chlorothiophene-3-carboxylic acid, a molecule of significant interest in medicinal chemistry

and materials science. Due to the limited availability of specific, publicly accessible raw spectral

data, this document focuses on the expected spectral characteristics based on the analysis of

its structural features and comparison with related compounds. It also outlines detailed

experimental protocols for acquiring high-quality NMR, IR, and MS spectra.

Chemical Structure and Properties
5-Chlorothiophene-3-carboxylic acid possesses a thiophene ring substituted with a chlorine

atom at the 5-position and a carboxylic acid group at the 3-position.

Molecular Formula: C₅H₃ClO₂S[1]

Molecular Weight: 162.59 g/mol [1]

CAS Number: 36157-42-3[1]

The presence of the electron-withdrawing chlorine atom and carboxylic acid group, combined

with the aromatic thiophene ring, dictates the molecule's chemical and spectral properties.
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Predicted Spectral Data
While specific experimental data is not readily available in public databases, the following

sections detail the anticipated spectral features.

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region

corresponding to the two protons on the thiophene ring, and a broad singlet for the carboxylic

acid proton.

The proton at the 2-position is anticipated to appear as a doublet.

The proton at the 4-position is expected to be a doublet, likely coupled to the proton at the 2-

position.

The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift,

typically above 10 ppm.

¹³C NMR: The carbon NMR spectrum should display five distinct signals for the five carbon

atoms in the molecule.

The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical

shift.

The four carbons of the thiophene ring will have chemical shifts influenced by the chlorine

and carboxylic acid substituents. The carbon bearing the chlorine (C5) and the carbon

bearing the carboxylic acid (C3) are expected to be significantly shifted.

Table 1: Predicted NMR Spectral Data for 5-Chlorothiophene-3-carboxylic acid
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Nucleus
Predicted
Chemical Shift
(ppm)

Predicted
Multiplicity

Predicted
Coupling
Constant (Hz)

Assignment

¹H > 10 broad singlet - COOH

¹H 7.0 - 8.5 doublet J ≈ 1-3 H2

¹H 7.0 - 8.5 doublet J ≈ 1-3 H4

¹³C 160 - 175 singlet - C=O

¹³C 120 - 140 singlet - C2, C3, C4, C5

The IR spectrum will be characterized by the vibrational modes of the carboxylic acid and the

substituted thiophene ring.

Table 2: Predicted IR Absorption Bands for 5-Chlorothiophene-3-carboxylic acid

Predicted Frequency
(cm⁻¹)

Intensity Assignment

2500-3300 Broad
O-H stretch (carboxylic acid

dimer)

1680-1710 Strong
C=O stretch (carboxylic acid

dimer)

~3100 Medium-Weak C-H stretch (aromatic)

1500-1600 Medium C=C stretch (aromatic ring)

~1400 Medium C-O-H bend

~1300 Medium C-O stretch

700-900 Medium-Strong C-H out-of-plane bend

600-800 Medium C-Cl stretch

The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2

peak due to the presence of the chlorine-37 isotope.
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Table 3: Predicted Mass Spectrometry Fragmentation for 5-Chlorothiophene-3-carboxylic
acid

m/z Predicted Identity Notes

162/164 [M]⁺

Molecular ion peak with

characteristic 3:1 isotopic

pattern for chlorine.

145/147 [M-OH]⁺ Loss of a hydroxyl radical.

117/119 [M-COOH]⁺
Loss of the carboxylic acid

group.

Experimental Protocols
The following are detailed methodologies for acquiring high-quality spectral data for 5-
Chlorothiophene-3-carboxylic acid.

Sample Preparation:

Weigh approximately 5-10 mg of 5-Chlorothiophene-3-carboxylic acid.

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆,

CDCl₃). The choice of solvent may depend on the solubility of the compound and the

desired chemical shift referencing.

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (¹H NMR):

Spectrometer: Bruker Avance III 400 MHz (or equivalent).

Pulse Program: Standard single-pulse experiment (zg30).

Acquisition Parameters:

Spectral Width: 16 ppm.
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Acquisition Time: ~4 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 16-64 (depending on sample concentration).

Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation. Phase

and baseline correct the spectrum. Reference the spectrum to the residual solvent peak.

Instrument Parameters (¹³C NMR):

Spectrometer: Bruker Avance III 100 MHz (or equivalent).

Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

Acquisition Parameters:

Spectral Width: 240 ppm.

Acquisition Time: ~1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Processing: Apply a line broadening factor of 1-2 Hz before Fourier transformation. Phase

and baseline correct the spectrum. Reference the spectrum to the solvent peak.

Sample Preparation (KBr Pellet Method):

Grind a small amount (~1-2 mg) of 5-Chlorothiophene-3-carboxylic acid with

approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an

agate mortar and pestle until a fine, homogeneous powder is obtained.

Transfer the powder to a pellet press and apply pressure to form a transparent or

translucent pellet.

Instrument Parameters:
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Spectrometer: Bruker IFS 85 B FT-IR spectrometer (or equivalent).[1]

Acquisition Parameters:

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Collection: Record a background spectrum of the empty sample compartment. Place

the KBr pellet in the sample holder and record the sample spectrum. The instrument

software will automatically ratio the sample spectrum to the background spectrum to

produce the final absorbance or transmittance spectrum.

Sample Preparation:

Prepare a dilute solution of 5-Chlorothiophene-3-carboxylic acid (~1 mg/mL) in a

suitable volatile solvent such as methanol or acetonitrile.

Instrument Parameters (Electron Ionization - EI):

Mass Spectrometer: A double-focusing magnetic sector or a quadrupole mass

spectrometer.

Ionization Mode: Electron Ionization (EI).

Ionization Energy: 70 eV.

Mass Range: m/z 40-400.

Introduction Method: Direct insertion probe or gas chromatography inlet.

Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the spectral characterization of 5-
Chlorothiophene-3-carboxylic acid.
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Caption: Workflow for the spectral characterization of a chemical compound.

This guide provides a foundational understanding of the expected spectral characteristics of 5-
Chlorothiophene-3-carboxylic acid and the methodologies to obtain them. For definitive

analysis, experimental acquisition of the spectra is essential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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